REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=[CH:4][CH:3]=1.[C:13](OC(=O)C)(=[O:15])[CH3:14]>N1C=CC=CC=1>[C:13]([O:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=[CH:6][CH:7]=1)(=[O:15])[CH3:14]
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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OC1=CC=C(C=C1)CC(=O)OC
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Name
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|
Quantity
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17 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Name
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|
Quantity
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1 mL
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Type
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solvent
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Smiles
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N1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture is heated
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Type
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CUSTOM
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Details
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The solvents are largely evaporated in vacuo
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Type
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EXTRACTION
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Details
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the solution is extracted with ethyl acetate
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Type
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CUSTOM
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Details
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After drying
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Type
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DISTILLATION
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Details
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the solvent is distilled off in vacuo
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Type
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CUSTOM
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Details
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a pale yellow, thin oil is obtained
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Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
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C(C)(=O)OC1=CC=C(C=C1)CC(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |